1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a benzhydryl group and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid followed by urea formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Production of reduced naphthalene derivatives.
Substitution: Formation of benzhydryl derivatives with various functional groups.
Scientific Research Applications
1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzhydryl-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to its specific structural features. Similar compounds include:
Benzhydryl derivatives: These compounds share the benzhydryl group but differ in their substituents and functional groups.
Tetrahydronaphthalene derivatives: These compounds have similar naphthalene structures but may lack the benzhydryl group.
Properties
IUPAC Name |
1-benzhydryl-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(26-18-25(29)16-15-19-9-7-8-14-22(19)17-25)27-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,29H,15-18H2,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQKGQNRYQVKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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